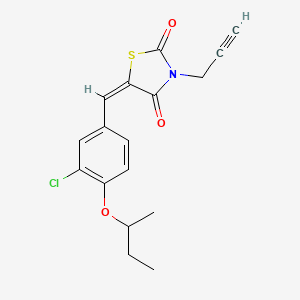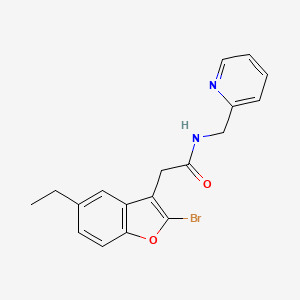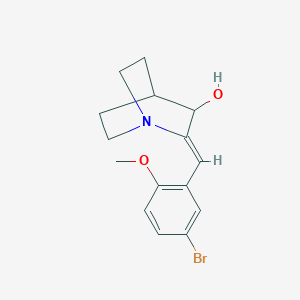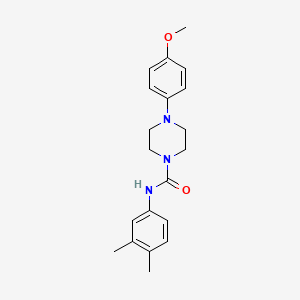![molecular formula C22H23BrN2O5 B5463605 N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mécanisme D'action
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine exerts its pharmacological effects by inhibiting the activity of MMPs. MMPs are a family of zinc-dependent endopeptidases that are responsible for the degradation of ECM proteins, such as collagen, elastin, and laminin. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer invasion and metastasis. This compound binds to the active site of MMPs and prevents the cleavage of ECM proteins, thereby inhibiting the invasive and metastatic potential of cancer cells and reducing the severity of arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are involved in the degradation of ECM proteins. In addition, this compound has been shown to reduce the production of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of arthritis and cardiovascular diseases. Furthermore, this compound has been found to reduce the oxidative stress and apoptosis induced by ischemia-reperfusion injury in the myocardium.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various physiological and pathological processes. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. However, one of the limitations is that it has poor solubility in water, which may limit its bioavailability and efficacy in vivo. Another limitation is that it may have off-target effects on other enzymes, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine. One direction is to develop more potent and selective MMP inhibitors that have better pharmacokinetic properties and fewer off-target effects. Another direction is to investigate the role of MMPs in other diseases, such as neurodegenerative diseases and infectious diseases. Furthermore, it is important to understand the molecular mechanisms underlying the cardioprotective effects of this compound and to develop new strategies for the prevention and treatment of ischemia-reperfusion injury. Finally, it is important to explore the potential of this compound as a diagnostic and prognostic marker for various diseases, such as cancer and arthritis.
Méthodes De Synthèse
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine can be synthesized by reacting N-(tert-butoxycarbonyl)-L-valine with 4-bromobenzoyl chloride and 4-methoxyphenylacetic acid in the presence of triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain this compound. The chemical structure of this compound is shown below:
Applications De Recherche Scientifique
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In addition, this compound has been found to reduce the severity of arthritis by suppressing the production of MMPs. Furthermore, this compound has been shown to have cardioprotective effects by reducing the damage to the myocardium caused by ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c1-13(2)19(22(28)29)25-21(27)18(12-14-4-10-17(30-3)11-5-14)24-20(26)15-6-8-16(23)9-7-15/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPZGTBVIXSEMZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5463531.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5463537.png)
![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463587.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5463589.png)

![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5463595.png)


![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)

